Pyrido[3,4-g]isoquinoline-5,10-dione
Overview
Description
Pyrido[3,4-g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C12H6N2O2 . It has been used in the preparation of anthraquinone analogue cathode materials, which have thermodynamic and dynamic properties that can be used in rechargeable lithium-ion batteries .
Synthesis Analysis
The synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione involves several steps. The process starts with the preparation of a tetrasubstituted benzene derivative A, with substituents at the 1- and 2-positions used to construct the isoquinoline moiety (after Sonogashira cross-coupling with TMS-acetylene and subsequent cyclization in the presence of ammonia), while those at the 4- and 5-positions allowed the formation of the aminopyrimidine moiety (after oxidation, nitration and condensation with diversely substituted guanidine/amidine derivatives) .Molecular Structure Analysis
The molecular structure of Pyrido[3,4-g]isoquinoline-5,10-dione is characterized by a quinone nucleus, which is an important structural moiety in a number of complex chemotherapeutic agents . The introduction of heteroatom (N, S) into different positions of the basic quinone system, has been one of approach adopted in order to increase their therapeutic index .Physical And Chemical Properties Analysis
Pyrido[3,4-g]isoquinoline-5,10-dione has a molecular weight of 210.19 g/mol . It has a predicted boiling point of 441.3±35.0 °C and a predicted density of 1.444±0.06 g/cm3 .Scientific Research Applications
Antitumor Agents
Pyridoisoquinolindiones, closely related to Pyrido[3,4-g]isoquinoline-5,10-dione, have been researched as potential antitumor agents. These compounds, designed based on molecular models, have shown significant cytotoxic activity against various human cancer cell lines. They exhibit the ability to intercalate into double-stranded DNA, a feature contributing to their cytotoxic activity. This research highlights the potential of Pyrido[3,4-g]isoquinoline-5,10-dione derivatives in cancer treatment, especially due to their DNA-binding properties and a mechanism of action potentially involving topoisomerases (Bolognese et al., 2004).
Polymer Solar Cells
Studies on electron-withdrawing monomers, including compounds similar to Pyrido[3,4-g]isoquinoline-5,10-dione, have been conducted in the context of polymer solar cells. These studies aim to understand the structure/property relationships in solar cells, focusing on the energy levels and fluorescent quantum yields of the polymers. The research contributes to the development of more efficient and effectivepolymer solar cells by exploring the roles of various monomers in determining key properties like the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energy levels. This work paves the way for innovations in solar energy technology, utilizing derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione (Jung et al., 2014).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of new derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione, focusing on their cytotoxic evaluation. This includes the development of pyridoacridine analogues and exploring their in vitro cytotoxic activities against various human cancer cell lines. Such studies are crucial in drug discovery, providing insights into the synthesis of novel compounds with potential therapeutic applications (Brahic et al., 2002).
Chemical Synthesis Techniques
Further research includes the development of chemical synthesis techniques that involve derivatives of Pyrido[3,4-g]isoquinoline-5,10-dione. These studies focus on creating new pathways and methods for synthesizing complex molecular structures, which are valuable in various fields of chemistry and pharmacology. The advancements in synthesis methods contribute to a broader understanding of chemical reactions and compound formation, facilitating the creation of new drugs and materials (Jones & Jones, 1973).
properties
IUPAC Name |
pyrido[3,4-g]isoquinoline-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLUOJYWKAUGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567397 | |
Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-g]isoquinoline-5,10-dione | |
CAS RN |
117727-15-8 | |
Record name | Pyrido[3,4-g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrido[3,4-g]isoquinoline-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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